Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate
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Overview
Description
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a chlorine atom attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Chlorination: The chlorination of the nicotinic acid derivative is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The esterification of the carboxylic acid group is carried out using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride in methanol.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Substitution: Various substituted nicotinic acid derivatives.
Reduction: Amino derivatives of nicotinic acid.
Deprotection: Free amine derivatives.
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)(methyl)amino)-5-chloronicotinate involves its interaction with specific molecular targets. The Boc protecting group provides stability during synthetic transformations, while the chlorine atom and methylamino group contribute to its reactivity. The compound may act as a precursor to active pharmaceutical ingredients by undergoing deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other organic transformations.
Properties
Molecular Formula |
C14H19ClN2O4 |
---|---|
Molecular Weight |
314.76 g/mol |
IUPAC Name |
ethyl 5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H19ClN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3 |
InChI Key |
BFTOTPVMKMSHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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